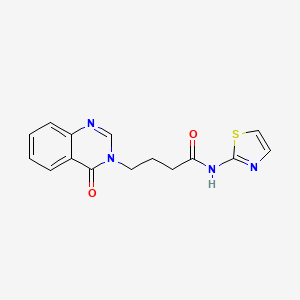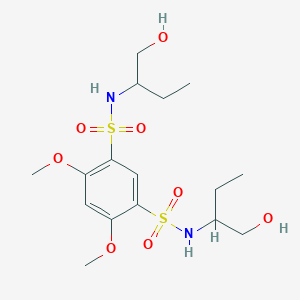![molecular formula C15H9F4N3O B12188182 3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12188182.png)
3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: The synthesis begins with the preparation of the benzimidazole core by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate reaction conditions.
Fluorination: The fluorine atom is introduced using a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, under controlled conditions.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with a suitable amine or amide coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Chemical Reactions Analysis
3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its application.
Comparison with Similar Compounds
3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide can be compared with other benzimidazole derivatives that possess similar structural features. Some of the similar compounds include:
2-fluoro-3-(trifluoromethyl)benzamide: This compound shares the trifluoromethyl and fluorine groups but differs in the position of the substituents on the benzene ring.
3-(trifluoromethyl)benzamide: Lacks the fluorine atom but retains the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2-(trifluoromethyl)phenyl)benzamide: Contains the trifluoromethyl group on a different aromatic ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9F4N3O |
|---|---|
Molecular Weight |
323.24 g/mol |
IUPAC Name |
3-fluoro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C15H9F4N3O/c16-9-3-1-2-8(6-9)13(23)20-10-4-5-11-12(7-10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChI Key |
QTVHEROFWQFVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12188102.png)
![N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B12188107.png)

![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12188110.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide](/img/structure/B12188118.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12188134.png)
![[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12188137.png)
![4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine](/img/structure/B12188151.png)


![N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B12188166.png)


